molecular formula C6H15NO2<br>C6H15NO2<br>(CH3CHOHCH2)2NH B056660 Diisopropanolamine CAS No. 110-97-4

Diisopropanolamine

Cat. No.: B056660
CAS No.: 110-97-4
M. Wt: 133.19 g/mol
InChI Key: LVTYICIALWPMFW-UHFFFAOYSA-N
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Description

Diisopropanolamine is a chemical compound with the molecular formula C₆H₁₅NO₂. It is commonly used as an emulsifier, stabilizer, and chemical intermediate . This compound is known for its versatility and is widely utilized in various industrial applications.

Mechanism of Action

Target of Action

Diisopropanolamine (DIPA) is a versatile chemical used in a variety of industrial and personal care products . It serves as an emulsifier, stabilizer, chemical intermediate, and neutralizer . DIPA achieves basicity, buffering, and alkalinity objectives . Its primary targets are fatty acids and sulfonic acid-based surfactants, which it neutralizes due to its good solubilizing properties for oil and fat .

Mode of Action

DIPA interacts with its targets (fatty acids and sulfonic acid-based surfactants) by neutralizing them . This interaction is facilitated by DIPA’s basicity and its ability to solubilize oil and fat . The resulting changes include the formation of salts and water, typical of acid-base reactions .

Biochemical Pathways

Given its role as a chemical intermediate, dipa likely participates in various chemical reactions and pathways in the industrial processes where it is used .

Pharmacokinetics

A study conducted on rats showed that following intravenous administration, DIPA was rapidly cleared from the plasma and excreted into urine in a biexponential manner . A total of 97±4% of the dose was actively excreted in urine by the kidney, most (approximately 71%) within 6 hours of dosing, virtually all as the parent compound . Following dermal application, approximately 20% of the dose was absorbed in 48 hours with the steady-state penetration rate of approximately 0.2%/hour . The absolute systemic dermal bioavailability (dose corrected AUC (dermal)/AUC (i.v.)) of 14C-DIPA was 12% .

Result of Action

Given its role as a neutralizer of fatty acids and sulfonic acid-based surfactants, it can be inferred that dipa’s action results in the formation of salts and water .

Action Environment

The action, efficacy, and stability of DIPA can be influenced by environmental factors. It is worth noting that DIPA is used in a variety of environments, including industrial processes and personal care products , suggesting that it has a broad range of stability under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropanolamine can be synthesized by the reaction of isopropanolamine or ammonia with propylene oxide . The reaction typically involves the following steps:

    Reactants: Isopropanolamine or ammonia and propylene oxide.

    Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and allowed to react under specific conditions. The process involves continuous monitoring and control to maintain the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Diisopropanolamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as diisopropanolamides and other substituted amines .

Scientific Research Applications

Diisopropanolamine is widely used in scientific research due to its versatile properties :

    Chemistry: It is used as a chemical intermediate in the synthesis of various compounds.

    Biology: It is studied for its effects on cellular processes, such as choline uptake and phospholipid synthesis in Chinese hamster ovary cells.

    Medicine: It is explored for potential therapeutic applications.

    Industry: It is used in personal care products, metalworking fluids, natural gas purification, coatings, paint strippers, paper, photographic intermediates, plastics, polyurethanes, and textiles.

Comparison with Similar Compounds

    Monoisopropanolamine: A liquid at room temperature, used in similar applications but with different properties.

    Triisopropanolamine: A solid at room temperature, used in applications requiring higher stability and different reactivity.

Uniqueness: Diisopropanolamine stands out due to its balanced properties, making it suitable for a wide range of applications. Its ability to act as both an emulsifier and stabilizer, along with its chemical reactivity, makes it a valuable compound in various industries .

Properties

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol
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InChI

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3
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InChI Key

LVTYICIALWPMFW-UHFFFAOYSA-N
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Canonical SMILES

CC(CNCC(C)O)O
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Molecular Formula

C6H15NO2, Array
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DSSTOX Substance ID

DTXSID8020179
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Molecular Weight

133.19 g/mol
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Physical Description

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR.
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Boiling Point

480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C
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Flash Point

259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c.
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87
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Density

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99
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Vapor Density

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6
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Vapor Pressure

0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67
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Impurities

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs.
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Color/Form

White waxy solid

CAS No.

110-97-4, 68153-96-8
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Melting Point

107.6 °F (NTP, 1992), 32-42 °C, 42 °C
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

This Example describes the method used for making a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A one-liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanol amine (type S, BASF), 540.88 g (4.429 mol) of benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, approximately 60 ml, was added as entraining agent in order to remove the liberated water. The reaction mixture was kept in a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was brought to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. After about 1 hour it was possible to tap off the reaction mixture. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-average molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) is indicative of the fact that a mixture of compounds has formed. In formula 1 below, the compounds that can form during the reaction between di-isopropanol amine, benzoic acid and succinic acid are diagrammatically indicated (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio of the reactants as shown in the formula is associated with a selected value for n. This ratio need not be equal to the ratio for the overall reaction, which is, in fact, a mixture of compounds with different values for n forms. In the reaction according to this example, a ratio has been selected equal to 2.82:6.36:1 (di-isopropanol amine: benzoic acid: succinic acid anhydride). This means that there are 3×2.82=8.46 mol-equivalents of reactive NH/OH groups in the amine, against 6.36+2×1.00=8.36 mol/equivalents acid groups in the benzoic acid and anhydride. There is therefore a very small excess (about 1%) of di-isopropanol amine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
261.06 g
Type
reactant
Reaction Step Five
Quantity
540.88 g
Type
reactant
Reaction Step Six
Quantity
69.69 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

When 0.224 mol of NaOH in 1.11 mole of water was mixed with 1 mol of 5-methyl-N-(2-hydroxypropyl) oxazolidin-2-one (MHPO) and the mixture heated at 95° C. for five hours there was obtained about a 13 percent conversion of the MHPO to diisopropanolamine (DIPA). After 29 hours at 95° C. only 13.9% conversion was achieved. Following the addition of an additional 0.22 mol of NaOH to the reaction mass, continued heating at 95° C. resulted in a conversion of only about 25%. This experiment establishes that the reaction to convert one mol of MHPO to its component (1 mol diisopropanolamine) requires two (2) mol NaOH. A white precipitate formed during the process and was identified by IR analysis as Na2CO3.
Name
Quantity
0.224 mol
Type
reactant
Reaction Step One
Name
Quantity
1.11 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropanolamine
Reactant of Route 2
Reactant of Route 2
Diisopropanolamine
Reactant of Route 3
Reactant of Route 3
Diisopropanolamine
Reactant of Route 4
Reactant of Route 4
Diisopropanolamine
Reactant of Route 5
Reactant of Route 5
Diisopropanolamine
Reactant of Route 6
Diisopropanolamine
Customer
Q & A

Q1: What is the molecular formula and weight of Diisopropanolamine?

A1: this compound has the molecular formula (CH3CHOHCH2)2NH and a molecular weight of 133.19 g/mol.

Q2: How does the presence of Sulfolane impact the corrosion behavior of carbon steel in the presence of this compound?

A2: Research [] indicates that this compound can act as a corrosion inhibitor for carbon steel in Sulfolane environments. The study showed that increasing the concentration of this compound led to a decrease in the corrosion rate of the steel. This suggests a protective effect of this compound against corrosion in this specific environment.

Q3: Does the concentration of this compound affect its ability to inhibit corrosion in Sulfolane environments?

A3: Yes, [] demonstrated that the corrosion inhibition efficiency of this compound in Sulfolane environments is concentration-dependent. An optimal concentration of this compound was identified to provide the greatest protection against corrosion, suggesting a potential saturation point for its protective effect.

Q4: What are the main industrial applications of this compound?

A4: this compound is widely employed in various industrial processes. [, , ] Some key applications include:

  • Gas Sweetening: It is a crucial component in the Sulfinol® process, removing hydrogen sulfide from sour natural gas. []
  • Cosmetic and Personal Care Products: It serves as an additive in various formulations. []
  • Metalworking Fluids: Its properties make it valuable as a corrosion inhibitor and lubricating agent. []
  • Pharmaceutical Industry: It acts as a drug intermediate in certain pharmaceutical syntheses. []

Q5: How is this compound used in the removal of acid gases?

A5: this compound is utilized as a chemical solvent in the Sulfinol® process for gas sweetening. [] This process combines chemical and physical processes to remove acid gases like hydrogen sulfide from natural gas streams. this compound's central nitrogen atom plays a key role in its interaction and removal of these sour gas components.

Q6: Can you explain the role of this compound in the synthesis of 2,6-Dimethylmorpholine?

A6: Research [] describes the synthesis of 2,6-Dimethylmorpholine from this compound. The study highlights that this compound reacts with concentrated phosphoric acid in the presence of a phosphor-tungstate-molybdic heteropoly acid catalyst supported on silicon dioxide to yield 2,6-Dimethylmorpholine.

Q7: What challenges are associated with wastewater treatment from industrial processes using this compound?

A7: Wastewater generated from processes utilizing this compound often contains high levels of this amine, leading to elevated Chemical Oxygen Demand (COD) levels. [, ] This presents a challenge for conventional biological wastewater treatment systems, as they are not efficient in breaking down such recalcitrant pollutants. High COD loading can disrupt these systems, necessitating pre-treatment of the wastewater before it enters the main treatment plant to meet regulatory standards.

Q8: Is this compound biodegradable? What are the implications for its environmental fate?

A8: Yes, research confirms the biodegradability of this compound under both aerobic and anaerobic conditions. [, ] Studies [, , ] have shown its biodegradation potential in various environmental matrices, including:

  • Aquifer Sediments: Microbial communities in contaminated aquifer sediments demonstrated the ability to degrade this compound under aerobic conditions. []
  • Wetland Environments: Studies using muds from a wetland downgradient from a contaminated plume showed this compound biodegradation. []
  • Anaerobic Conditions: Research confirmed the biodegradation of this compound under nitrate-reducing, manganese(IV)-reducing, and iron(III)-reducing conditions. []

Q9: What are the environmental concerns associated with the use of this compound in the Sulfinol® process?

A9: The use of this compound in the Sulfinol® process has raised concerns due to instances of groundwater contamination. [, ] These contamination events have been linked to surface spills, seepage from landfills, and leaks from unlined process water storage ponds at gas plants. The persistence of this compound in groundwater is a concern, highlighting the need for proper handling, storage, and disposal practices to minimize environmental risks.

Q10: How is the photodegradation of this compound being explored as a potential treatment method?

A10: Researchers are actively investigating the use of advanced oxidation processes (AOPs) to degrade this compound in wastewater. [, , , , , , , ] Photodegradation, a type of AOP, is of particular interest.

  • Photo-Fenton Oxidation: Studies [, , ] have focused on using photo-Fenton oxidation, which involves iron catalysts and hydrogen peroxide under light irradiation, to degrade this compound. This process generates hydroxyl radicals that effectively break down the amine.
  • Modified TiO2 Photocatalysts: Research [, , , , ] has explored the use of modified titanium dioxide (TiO2) photocatalysts, particularly those doped with metals like copper or iron, to enhance the degradation of this compound under visible light irradiation.

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